molecular formula C18H13ClF3N3O2S B12138346 N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B12138346
M. Wt: 427.8 g/mol
InChI Key: HHKFPWKJPUAKOE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that features a thiazolidinone core, a trifluoromethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps, starting with the formation of the thiazolidinone core. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl in the presence of radical initiators .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may exhibit pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the thiazolidinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide
  • N-(4-bromophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide
  • N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13ClF3N3O2S

Molecular Weight

427.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C18H13ClF3N3O2S/c19-11-4-6-12(7-5-11)23-15(26)9-14-16(27)25-17(28-14)24-13-3-1-2-10(8-13)18(20,21)22/h1-8,14H,9H2,(H,23,26)(H,24,25,27)

InChI Key

HHKFPWKJPUAKOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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